tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC19926122
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride -](/images/structure/VC19926122.png)
Specification
Molecular Formula | C12H23ClN2O2 |
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Molecular Weight | 262.77 g/mol |
IUPAC Name | tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12;/h9H,4-8,13H2,1-3H3;1H/t9-;/m1./s1 |
Standard InChI Key | FFKCPVBIFUVAJW-SBSPUUFOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N.Cl |
Introduction
Overview
tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a structurally complex spirocyclic amine derivative with applications in medicinal chemistry. Its bicyclic framework combines a three-membered azetidine ring and a four-membered carbocyclic ring, bridged by a nitrogen atom. The tert-butyl carbamate (Boc) group at position 2 serves as a protecting group, while the primary amine at position 6 enables further functionalization. The (R)-enantiomer is particularly valued for its stereochemical precision in drug development .
Structural and Physicochemical Properties
Molecular Structure and Key Features
Property | Value |
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Spirocyclic System | 2-azaspiro[3.4]octane (3-membered azetidine + 4-membered carbocycle) |
Protecting Group | tert-Butyl carbamate (Boc) at position 2 |
Functional Group | Primary amine at position 6 (pKa ~10.5) |
Chirality | (R)-configuration at position 6 |
The Boc group enhances solubility in nonpolar solvents (e.g., DCM, heptane) while requiring acidic deprotection (e.g., trifluoroacetic acid) .
Spectroscopic and Analytical Data
Parameter | Details |
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SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N.Cl |
InChI Key | FFKCPVBIFUVAJW-SBSPUUFOSA-N |
HPLC-MS Data | m/z = 262.77 (M + H)⁺ |
NMR Peaks | δ 1.45–1.50 (s, 9H, tert-butyl), δ 2.8–3.2 (m, spirocyclic CH₂), δ 3.5–3.7 (m, NH₂) |
Synthesis and Preparation
Enantioselective Synthesis
The (R)-enantiomer is synthesized via enzymatic ketoreduction or asymmetric catalysis. A representative route involves:
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Reduction of Ketone Precursor: tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with NADP⁺-dependent ketoreductase (e.g., Codex® KRED-P3-G09) in 2-propanol at 30°C .
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Acidic Workup: Neutralization with KOH or K₂CO₃ to isolate the amine.
Yield: >85% with >99% enantiomeric excess (ee) .
Industrial-Scale Production
Parameter | Optimized Conditions |
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Solvent | Ethanol/water mixtures |
Catalyst | Immobilized enzymes or chiral metal complexes |
Purification | Column chromatography (C18 silica) |
Biological Activity and Mechanisms
Target Interactions
The spirocyclic scaffold enables binding to kinase ATP pockets or protease active sites. The rigid geometry improves selectivity over linear analogs .
Reported Bioactivity (Analogues)
Compound | Activity | Target |
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6-Amino-3-methylpyrimidinone | p-ERK inhibition (IC₅₀ = 0.005 μM) | Kinase pathways |
Spiro-proline derivatives | Antiviral activity (e.g., ledipasvir intermediates) | Viral replication enzymes |
Hazard | Code | Precautions |
---|---|---|
Acute Toxicity (Oral) | H302 | P301+P312 (call poison center) |
Skin Irritation | H315 | P280 (protective gloves/clothing) |
Respiratory Irritation | H335 | P261 (avoid inhalation) |
Storage: 2–8°C in a sealed container under inert atmosphere .
Applications in Research and Industry
Medicinal Chemistry
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Building Block: Used in synthesizing kinase inhibitors and protease-targeting agents .
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Chiral Resolution: Enantiomerically pure spirocycles for asymmetric catalysis .
Industrial Uses
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